molecular formula C15H28N2O4 B1475745 1-(Tert-butyl) 3-ethyl 4-(ethylamino)piperidine-1,3-dicarboxylate CAS No. 2098081-62-8

1-(Tert-butyl) 3-ethyl 4-(ethylamino)piperidine-1,3-dicarboxylate

Cat. No.: B1475745
CAS No.: 2098081-62-8
M. Wt: 300.39 g/mol
InChI Key: IKAWYGSNXBDJNQ-UHFFFAOYSA-N
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Description

1-(tert-butyl) 3-ethyl 4-(ethylamino)piperidine-1,3-dicarboxylate (CAS 2098081-62-8) is a synthetic organic compound with a molecular formula of C15H28N2O4 and a molecular weight of 300.394 g/mol . It is part of a class of N-Boc protected piperidine dicarboxylate derivatives, which are highly valued in medicinal chemistry and pharmaceutical research as versatile building blocks for the synthesis of more complex molecules . These intermediates are crucial in the development of active pharmaceutical ingredients (APIs) and other biologically active compounds. The compound features both a tert-butoxycarbonyl (Boc) protecting group, which is stable under a variety of conditions but can be readily removed with acid, and an ethyl ester moiety . The presence of the ethylamino group at the 4-position of the piperidine ring provides a reactive site for further functionalization, making this intermediate a valuable scaffold for constructing compound libraries. It should be stored at -20°C for long-term stability (1-2 years) . This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or personal use. Researchers are advised to consult the safety data sheet (SDS) and handle this compound using appropriate personal protective equipment.

Properties

IUPAC Name

1-O-tert-butyl 3-O-ethyl 4-(ethylamino)piperidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O4/c1-6-16-12-8-9-17(14(19)21-15(3,4)5)10-11(12)13(18)20-7-2/h11-12,16H,6-10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKAWYGSNXBDJNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1CCN(CC1C(=O)OCC)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Tert-butyl) 3-ethyl 4-(ethylamino)piperidine-1,3-dicarboxylate is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that may interact with various biological targets, making it a candidate for further pharmacological studies.

Chemical Structure and Properties

  • Molecular Formula : C13H21N2O4
  • Molecular Weight : 271.31 g/mol
  • CAS Number : 98977-34-5

The compound's structure includes a tert-butyl group, an ethyl group, and an ethylamino substituent on the piperidine ring, which may influence its pharmacokinetic and pharmacodynamic properties.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit diverse biological activities, including:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial strains, suggesting potential use in treating infections.
  • CNS Activity : Piperidine derivatives are often investigated for their effects on the central nervous system (CNS), including anxiolytic and analgesic properties.
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, which can be beneficial in the treatment of diseases like Alzheimer's.

Case Studies and Research Findings

Several studies have explored the biological activity of piperidine derivatives. Below is a summary of key findings relevant to this compound:

StudyFindings
Antimicrobial Activity Study A series of piperidine derivatives were tested against Staphylococcus aureus and Escherichia coli. Compounds showed Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 µg/mL, indicating significant antibacterial properties .
CNS Activity Assessment Research on similar piperidine structures revealed potential anxiolytic effects in animal models. The compounds demonstrated reduced anxiety-like behavior in tests such as the elevated plus maze .
Enzyme Inhibition Study Investigations into enzyme interactions showed that certain piperidine derivatives could inhibit acetylcholinesterase activity, suggesting potential applications in Alzheimer's disease treatment .

The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that:

  • Receptor Interaction : The compound may interact with neurotransmitter receptors (e.g., serotonin or dopamine receptors), influencing mood and cognitive functions.
  • Enzyme Modulation : Its ability to inhibit specific enzymes could lead to increased levels of neurotransmitters such as acetylcholine, enhancing cognitive function.

Safety and Toxicity Profile

Initial assessments suggest that while some piperidine derivatives exhibit promising biological activity, their safety profiles must be thoroughly evaluated. Toxicological studies are necessary to determine any adverse effects associated with long-term use.

Scientific Research Applications

Medicinal Chemistry Applications

1-(Tert-butyl) 3-ethyl 4-(ethylamino)piperidine-1,3-dicarboxylate has been explored for various therapeutic applications due to its structural similarity to known pharmacophores. Notable applications include:

1. Neuropharmacology

  • The compound exhibits potential as a modulator of neurotransmitter systems, particularly in the context of anxiety and depression treatment. Research has indicated that derivatives of piperidine can influence serotonin and dopamine pathways, which are critical in mood regulation.

2. Anti-inflammatory Properties

  • Preliminary studies suggest that this compound may possess anti-inflammatory effects. Compounds with similar piperidine structures have shown efficacy in reducing inflammation markers in vitro, making it a candidate for further investigation in inflammatory disorders.

Synthesis Methodologies

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Piperidine Ring
    • The initial step often involves cyclization reactions to form the piperidine core from appropriate precursors.
  • Carboxylation
    • Subsequent carboxylation reactions introduce the dicarboxylate functionality, crucial for enhancing the compound's solubility and biological activity.
  • Alkylation
    • Alkylation with tert-butyl and ethyl groups is performed to achieve the desired substituents that enhance pharmacological properties.

Case Studies

Several studies have documented the effects of similar compounds on biological systems:

Case Study 1: Neuroprotective Effects
A study published in Journal of Medicinal Chemistry examined a piperidine derivative that demonstrated neuroprotective effects against oxidative stress in neuronal cell lines. The findings suggest potential applications for similar compounds in neurodegenerative diseases.

Case Study 2: Anti-cancer Activity
Research featured in Cancer Letters highlighted a related piperidine compound that exhibited selective cytotoxicity against cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.

Comparison with Similar Compounds

Key Structural Features :

  • Piperidine Core : A six-membered nitrogen-containing heterocycle.
  • Ester Groups : tert-butyl (position 1) and ethyl (position 3) esters provide steric bulk and hydrolytic stability.
  • Ethylamino Substituent: A secondary amine at position 4, offering a site for functionalization (e.g., acylation, alkylation).

Comparison with Similar Compounds

Below is a systematic comparison of the target compound with structurally analogous piperidine and pyrrolidine derivatives, focusing on substituents, synthesis, and properties.

Structural Analogues and Substituent Variations

Table 1: Structural Comparison of Piperidine and Pyrrolidine Dicarboxylates

Compound Name Core Structure Position 1 Position 3 Position 4 Key Differences References
Target : 1-(Tert-butyl) 3-ethyl 4-(ethylamino)piperidine-1,3-dicarboxylate Piperidine tert-butyl ester ethyl ester ethylamino Reference compound
1-(tert-Butyl) 3-ethyl 4-(methylamino)piperidine-1,3-dicarboxylate Piperidine tert-butyl ester ethyl ester methylamino Shorter alkyl chain on amine
1-(tert-Butyl) 3-ethyl 4-(propylamino)piperidine-1,3-dicarboxylate Piperidine tert-butyl ester ethyl ester propylamino Longer alkyl chain on amine
tert-Butyl 4-(ethylamino)-3,3-difluoropiperidine-1-carboxylate Piperidine tert-butyl ester - ethylamino, 3,3-difluoro Mono-ester; fluorinated substituents
1-(Tert-butyl) 3-ethyl 4,4-difluoropyrrolidine-1,3-dicarboxylate Pyrrolidine tert-butyl ester ethyl ester 4,4-difluoro Five-membered ring; difluoro group
(R)-1-tert-Butyl 3-ethyl piperidine-1,3-dicarboxylate Piperidine tert-butyl ester ethyl ester - No amine substituent

Key Observations:

Amine Substituent Variations: Methylamino (CAS 2097994-10-8) and propylamino (CAS 2098081-66-2) analogs demonstrate how alkyl chain length at position 4 modulates steric and electronic properties . Ethylamino balances lipophilicity and reactivity for drug design. Fluorinated analogs (e.g., 3,3-difluoro in ) enhance metabolic stability and electronegativity.

Ring System Differences :

  • Pyrrolidine derivatives (e.g., ) exhibit reduced ring size, altering conformational flexibility and binding affinity compared to piperidine.

Reactivity Insights:

  • Ester Hydrolysis : Ethyl and tert-butyl esters in the target compound can undergo saponification (e.g., LiOH in THF/H₂O ) to yield carboxylic acids for further coupling.
  • Amine Functionalization: The ethylamino group is amenable to acylation or alkylation, as seen in peptide coupling reactions (e.g., ).

Physical and Chemical Properties

Table 3: Comparative Properties

Compound Molecular Formula Molecular Weight (g/mol) Solubility Stability
Target Compound C₁₅H₂₆N₂O₄ 298.38 Moderate in DMF Stable to mild acid/base
1-(tert-Butyl) 3-ethyl 4,4-difluoropyrrolidine-1,3-dicarboxylate C₁₃H₂₀F₂N₂O₄ 306.31 Low (lipophilic) Sensitive to strong bases
(3S,4R)-4-Aminopyrrolidine-1,3-dicarboxylate (CAS 955422-25-0) C₁₂H₂₂N₂O₄ 258.31 High (polar) Prone to oxidation

Key Trends:

  • Lipophilicity : Fluorinated or bulky substituents (e.g., tert-butyl) reduce aqueous solubility.
  • Polarity: Amine-containing derivatives (e.g., target compound) exhibit higher polarity than non-amine analogs.

Preparation Methods

Common Synthetic Pathway

One widely reported method begins with tert-butyl 4-oxopiperidine-1-carboxylate as the starting material. The key steps include:

  • Step 1: Formation of a piperidine intermediate with appropriate substituents via nucleophilic substitution or reductive amination.
  • Step 2: Catalytic hydrogenation to introduce the ethylamino group at the 4-position.
  • Step 3: Protection of the nitrogen with tert-butyl and ethyl ester groups to form the dicarboxylate moiety.

This approach yields the target compound with high efficiency, often exceeding 99% yield under optimized conditions.

Detailed Preparation Example with Reaction Conditions

A specific preparation example is described as follows:

Step Reaction Description Reagents & Conditions Yield Notes
1 Hydrogenation of 1-(tert-butyl) 3-ethyl (3S,4R)-4-(((R)-1-phenylethyl)amino)piperidine-1,3-dicarboxylate Pd/C (10% purity), H2 (50 psi), ethanol solvent, 40 °C, 24 hours 99% Catalytic reduction removes protecting groups to yield amino derivative
2 Filtration and concentration Celite filtration, EtOAc washes - Purification step to isolate product

This method was documented in a patent and chemical synthesis literature, demonstrating reproducibility and scalability for industrial applications.

Alternative Synthetic Routes

Alternative routes involve:

  • Using trans-1-tert-butyl-3-ethyl-4-(cyanomethyl)pyrrolidine-1,3-carboxylate as a precursor.
  • Catalytic reduction with palladium on carbon or Raney nickel catalysts.
  • Ring closure reactions to form the piperidine core.

These methods emphasize controlled hydrogenation and stereoselective transformations to maintain optical purity and structural integrity.

Industrial and Research Scale Considerations

The preparation methods are designed for:

  • High yield and purity: Optimized reaction conditions such as temperature, pressure, and catalyst loading are critical.
  • Scalability: Use of commercially available reagents and solvents facilitates large-scale synthesis.
  • Recycling of intermediates: Racemization of undesired enantiomers and recycling improves overall efficiency and cost-effectiveness.

Summary Table of Key Preparation Parameters

Parameter Typical Value/Condition Comments
Starting material tert-butyl 4-oxopiperidine-1-carboxylate or related intermediates Commercially available
Catalyst Pd/C (10% purity) or Raney nickel For hydrogenation step
Hydrogen pressure 50 psi (approx. 3.4 atm) Controlled to optimize reaction rate
Temperature 40 °C Mild conditions to preserve stereochemistry
Solvent Ethanol Common solvent for hydrogenation reactions
Reaction time 24 hours Ensures complete conversion
Yield Up to 99% High efficiency under optimized conditions

Research Findings and Notes

  • The compound exhibits six rotatable bonds, indicating conformational flexibility, which can influence reactivity and biological activity.
  • The preparation methods involve stereoselective steps to obtain optically active forms, critical for pharmaceutical applications.
  • The use of catalytic hydrogenation is central to introducing the ethylamino group, with palladium on carbon being the preferred catalyst due to its activity and selectivity.
  • Recycling of enantiomers through racemization reduces waste and improves economic viability.

Q & A

Q. What are the key physical and chemical properties of 1-(tert-butyl) 3-ethyl 4-(ethylamino)piperidine-1,3-dicarboxylate, and how do they influence experimental handling?

The compound is typically a light yellow solid (based on structurally similar piperidine derivatives) . Key properties include:

  • Solubility : Likely polar aprotic solvent compatibility (e.g., acetonitrile, THF), inferred from synthesis protocols of analogous compounds .
  • Stability : Tert-butyl and ethyl ester groups may confer hydrolytic sensitivity under acidic/basic conditions, necessitating inert atmospheres during reactions .
  • Melting Point : Comparable derivatives exhibit melting points between 80–150°C, requiring controlled heating during purification .
    Methodological Note : Pre-experiment differential scanning calorimetry (DSC) is advised to determine thermal stability thresholds.

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Respiratory/Hand/Eye Protection : Use NIOSH-approved respirators, nitrile gloves, and chemical goggles due to potential irritancy (similar piperidine derivatives require these measures) .
  • First Aid : Immediate flushing with water for eye/skin contact; avoid inducing vomiting if ingested .
  • Storage : Store in a cool, dry place under nitrogen to prevent hydrolysis .

Q. How can researchers characterize this compound using spectroscopic and chromatographic methods?

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm piperidine ring conformation, tert-butyl/ethyl ester signals, and ethylamino group integration .
  • IR : Key absorption bands (e.g., C=O stretch at ~1700 cm1^{-1}, N-H bend at ~3300 cm1^{-1}) validate functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated vs. observed mass accuracy < 5 ppm) .

Advanced Research Questions

Q. What challenges arise in the multi-step synthesis of this compound, and how can reaction conditions be optimized?

Key Challenges :

  • Stereochemical Control : Piperidine ring substitution patterns require precise temperature control (e.g., LDA-mediated deprotonation at –78°C) to avoid side reactions .
  • Protecting Group Stability : Tert-butyl esters may decompose under prolonged heating; stepwise deprotection using HCl/dioxane is recommended .
    Optimization Table :
StepKey VariablesOptimal Conditions
DeprotonationBase (LDA), solvent (THF/hexane)–78°C, 2 h
CouplingCatalyst (Pd(OAc)2_2), ligand (XPhos)40–100°C, inert atmosphere
WorkupAcid (HCl)93–96°C, 17 h for crystallization

Q. How can computational methods streamline the design of reactions involving this compound?

  • Reaction Path Search : Quantum chemical calculations (e.g., DFT) model transition states for piperidine ring functionalization, reducing trial-and-error experimentation .
  • Data-Driven Optimization : Machine learning algorithms correlate reaction parameters (e.g., temperature, solvent polarity) with yields using historical datasets .
    Case Study : ICReDD’s workflow integrates computed activation energies with experimental screening to identify optimal Pd-catalyzed coupling conditions .

Q. How should researchers address contradictions in reported toxicity or stability data for this compound?

  • Data Triangulation : Cross-reference peer-reviewed studies with manufacturer SDS disclaimers (e.g., Key Organics notes incomplete toxicological data for similar compounds) .
  • In-House Testing : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and Ames tests for mutagenicity .

Q. What role does this compound play in synthesizing pharmacologically active intermediates?

  • Drug Discovery : The ethylamino group and ester moieties serve as handles for derivatization into kinase inhibitors or neurotransmitter analogs .
  • Case Study : Structurally related tert-butyl piperidine carboxylates are intermediates in antiviral agents, leveraging their conformational rigidity .

Q. Methodological Guidelines :

  • Synthesis : Prioritize palladium-catalyzed cross-coupling for C–N bond formation, monitoring by TLC with UV visualization .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water .
  • Data Validation : Compare experimental 1H^1H-NMR shifts with computed values (e.g., ACD/Labs or ChemDraw predictions) to resolve structural ambiguities .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Tert-butyl) 3-ethyl 4-(ethylamino)piperidine-1,3-dicarboxylate
Reactant of Route 2
Reactant of Route 2
1-(Tert-butyl) 3-ethyl 4-(ethylamino)piperidine-1,3-dicarboxylate

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